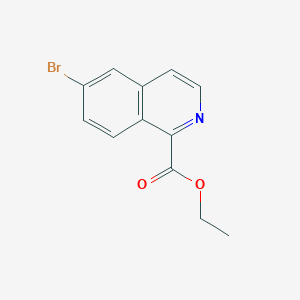

Ethyl 6-bromoisoquinoline-1-carboxylate

Descripción

BenchChem offers high-quality Ethyl 6-bromoisoquinoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromoisoquinoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 6-bromoisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTJPPHSTFPCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate from 4-bromobenzaldehyde

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis originates from the readily available starting material, 4-bromobenzaldehyde. This document details a robust two-stage synthetic strategy: the initial construction of the 6-bromoisoquinoline core, followed by regioselective functionalization at the C1 position. We will explore the classic Pomeranz-Fritsch reaction as the foundational strategy for the isoquinoline core synthesis and provide a detailed, field-proven experimental protocol. Subsequently, the guide will elaborate on the introduction of the ethyl carboxylate group via the Reissert-Henze reaction. Each section integrates mechanistic insights with detailed, step-by-step protocols, data presentation in tabular format, and process flow visualizations to ensure clarity, reproducibility, and a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast number of natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives are integral to the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antitumor, antimicrobial, antihypertensive, and anti-inflammatory effects.[2][3] Specifically, the 6-bromoisoquinoline framework serves as a versatile intermediate, where the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecules for drug discovery.[4] The additional presence of an ethyl carboxylate group at the C1 position offers another site for modification, for instance, through amide bond formation, further expanding the chemical space accessible for structure-activity relationship (SAR) studies. This guide outlines a reliable pathway to this valuable building block.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the 6-bromoisoquinoline heterocyclic system from 4-bromobenzaldehyde. The second stage involves the introduction of the ethyl carboxylate functionality at the C1 position of the newly formed ring system.

Caption: High-level workflow for the synthesis.

Part 1: Synthesis of the 6-Bromoisoquinoline Intermediate

The formation of the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde equivalent is classically known as the Pomeranz-Fritsch reaction.[5][6] This powerful transformation allows for the preparation of a wide variety of isoquinoline derivatives.[7]

Conceptual Approach: The Pomeranz-Fritsch Reaction

The reaction proceeds in two distinct steps:[7]

-

Schiff Base Formation: Condensation of 4-bromobenzaldehyde with an aminoacetaldehyde acetal, such as 2,2-diethoxyethylamine, forms the corresponding benzalaminoacetal (a Schiff base).[5][8][9] The acetal group serves as a masked aldehyde, preventing self-condensation and allowing for the desired reaction sequence.

-

Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid), the acetal is hydrolyzed to reveal the aldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the protonated aldehyde, leading to cyclization and subsequent dehydration to form the aromatic isoquinoline ring.[5][10]

Caption: Conceptual steps of the Pomeranz-Fritsch reaction.

Detailed Experimental Protocol: A Modified Synthesis of 6-Bromoisoquinoline

While the classic Pomeranz-Fritsch reaction provides the theoretical framework, modern organic synthesis often employs modified procedures to improve yields and substrate scope. The following protocol is a multi-step, single-pot synthesis that has been reported for the preparation of 6-bromoisoquinoline from 4-bromobenzaldehyde.[11]

Step 1.1: Imine Formation

-

To a 2 L round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobenzaldehyde (300.0 g, 1.62 mol) and aminoacetaldehyde dimethyl acetal (170.4 g, 1.62 mol).[11]

-

Add anhydrous toluene (1.5 L) as the solvent.

-

Heat the mixture to reflux and continue for 12 hours, collecting the water generated in the Dean-Stark trap.

-

After completion (monitored by TLC), cool the solution and concentrate it under reduced pressure to remove the toluene. The resulting residue is the crude N-(4-bromobenzylidene)-2,2-dimethoxyethanamine.

Causality: The azeotropic removal of water via the Dean-Stark trap drives the equilibrium of the condensation reaction towards the formation of the imine product, ensuring a high conversion of the starting materials.[11]

Step 1.2: Acylation and Rearrangement

-

Dissolve the crude residue from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -10 °C in an ice-salt bath.

-

Slowly add ethyl chloroformate (193.3 mL, 1.78 mol) to the stirred solution, maintaining the temperature at -10 °C. Stir for 10 minutes, then allow the mixture to warm to room temperature.[11]

-

Add trimethyl phosphite (249.6 mL, 1.78 mol) dropwise to the reaction mixture and stir for 10 hours at room temperature.[11]

Causality: This sequence deviates from the classic acid-catalyzed cyclization. The addition of ethyl chloroformate and trimethyl phosphite facilitates a complex rearrangement and activation pathway, preparing the molecule for the subsequent cyclization step under milder conditions than concentrated sulfuric acid.

Step 1.3: Lewis Acid-Mediated Cyclization

-

Evaporate the solvent under vacuum. Dissolve the residue in anhydrous dichloromethane (DCM, 1.5 L) and stir for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add titanium tetrachloride (1.2 L, 6.48 mol) dropwise, ensuring the temperature does not rise significantly. Caution: This addition is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Stir the reaction mixture at 40 °C for 6 days.[11]

-

After the reaction is complete, carefully pour the mixture into a large beaker of crushed ice.

-

Neutralize the mixture by adjusting the pH to 8-9 with a 6N aqueous NaOH solution.

-

Perform an extractive workup as detailed in the cited literature to isolate the crude product, which can be purified by crystallization to yield 6-bromoisoquinoline as a light brown solid.[11]

Causality: Titanium tetrachloride acts as a powerful Lewis acid, coordinating to the oxygen and nitrogen atoms in the substrate to promote the intramolecular electrophilic aromatic substitution required for ring closure. The extended reaction time and elevated temperature are necessary to drive this challenging cyclization to completion.[11]

| Reagent/Parameter | Quantity | Moles | Rationale |

| 4-Bromobenzaldehyde | 300.0 g | 1.62 mol | Starting material providing the benzene ring. |

| Aminoacetaldehyde Dimethyl Acetal | 170.4 g | 1.62 mol | Provides the N and C2 atoms for the new ring. |

| Ethyl Chloroformate | 193.3 mL | 1.78 mol | Activating agent for the cyclization precursor. |

| Trimethyl Phosphite | 249.6 mL | 1.78 mol | Reagent involved in the rearrangement process. |

| Titanium Tetrachloride | 1.2 L | 6.48 mol | Strong Lewis acid to catalyze the final cyclization. |

| Reported Yield | 90 g | (35%) | Overall yield for the multi-step sequence.[11] |

Part 2: C1-Functionalization via the Reissert-Henze Reaction

With the 6-bromoisoquinoline core in hand, the next stage is to introduce the ethyl carboxylate group at the C1 position. The Reissert reaction is a classic and highly effective method for the functionalization of the C1 position of isoquinolines. The reaction introduces a cyano group, which is a versatile synthetic handle that can be readily converted into a carboxylic acid and subsequently an ester.

Mechanistic Rationale

The Reissert-Henze reaction involves two key steps:

-

Reissert Compound Formation: 6-Bromoisoquinoline is treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide). The isoquinoline nitrogen attacks the acyl chloride, forming a highly electrophilic N-acylisoquinolinium salt. This salt is then readily attacked at the C1 position by the cyanide nucleophile to form a stable 1-cyano-2-acyl-1,2-dihydroisoquinoline, known as a Reissert compound.

-

Hydrolysis to Carboxylic Acid: The cyano group of the Reissert compound can be hydrolyzed under acidic conditions to the corresponding carboxylic acid. This step regenerates the aromaticity of the isoquinoline ring.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Ethanamine, 2,2-diethoxy- [webbook.nist.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 11. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-bromoisoquinoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] Its unique electronic and steric properties make it a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom at the 6-position and an ethyl carboxylate group at the 1-position of the isoquinoline ring system, as in Ethyl 6-bromoisoquinoline-1-carboxylate, offers a strategic combination of functionalities. The bromo-substituent provides a handle for further synthetic modifications through cross-coupling reactions, while the ester group can act as a key interaction point with biological targets or be a precursor for other functional groups. This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 6-bromoisoquinoline-1-carboxylate, alongside detailed protocols for its further characterization, empowering researchers to unlock its full potential in drug development programs.

Core Physicochemical Properties

While extensive experimental data for Ethyl 6-bromoisoquinoline-1-carboxylate is not widely available in the public domain, its fundamental properties can be derived from its chemical structure and CAS registry number.

| Property | Value | Source |

| CAS Number | 1020576-70-8 | [4][5] |

| Molecular Formula | C₁₂H₁₀BrNO₂ | [4] |

| Molecular Weight | 280.12 g/mol | [4] |

| Chemical Structure | See Figure 1 | - |

| SMILES | O=C(C1=NC=CC2=C1C=CC(Br)=C2)OCC | [4] |

Synthesis and Structural Elucidation Workflow

A plausible synthetic route to Ethyl 6-bromoisoquinoline-1-carboxylate can be conceptualized based on established isoquinoline synthesis methodologies. The following diagram illustrates a potential workflow from synthesis to full characterization.

Caption: A conceptual workflow for the synthesis and characterization of Ethyl 6-bromoisoquinoline-1-carboxylate.

Experimental Protocols for Characterization

The following section details the experimental procedures necessary for a comprehensive physicochemical characterization of Ethyl 6-bromoisoquinoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals would include aromatic protons in the isoquinoline ring system and the ethyl group protons (a quartet and a triplet).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected signals would include carbons of the isoquinoline core, the ester carbonyl, and the ethyl group.

-

-

Data Analysis:

-

Process the spectra using appropriate software.

-

Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

-

Analyze coupling constants (J) in the ¹H spectrum to determine the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended for accurate mass determination.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Look for the protonated molecular ion [M+H]⁺.

-

-

Data Analysis:

-

Compare the experimentally determined exact mass with the calculated theoretical mass for C₁₂H₁₁BrNO₂⁺. The expected m/z would be approximately 280.0022.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify characteristic absorption bands for the key functional groups:

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=N and C=C stretches (aromatic rings): ~1600-1450 cm⁻¹

-

C-O stretch (ester): ~1250-1100 cm⁻¹

-

C-Br stretch: ~600-500 cm⁻¹

-

-

Melting Point Determination

Objective: To determine the temperature range over which the solid sample melts, which is an indicator of purity.

Methodology:

-

Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus.

-

Procedure:

-

Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid.

-

-

Interpretation: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents, which is crucial for reaction setup, purification, and formulation.

Methodology:

-

Solvents: Select a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure:

-

To a small, known amount of the sample (e.g., 10 mg) in a vial, add a small volume of the solvent (e.g., 0.1 mL) at room temperature.

-

Observe if the solid dissolves completely.

-

If not, gradually add more solvent in small increments up to a certain volume (e.g., 1 mL) to estimate the solubility.

-

The process can be repeated with gentle heating to assess temperature effects on solubility.

-

-

Classification: Classify the solubility as soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample. The polar ester group and the relatively nonpolar bromoisoquinoline core suggest that the compound will likely be soluble in moderately polar to nonpolar organic solvents.

Reactivity and Stability

The chemical reactivity of Ethyl 6-bromoisoquinoline-1-carboxylate is dictated by its key functional groups: the isoquinoline ring, the ethyl ester, and the bromine substituent.

-

Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids.[6][7]

-

Ester Group: The ethyl carboxylate at the C1 position is susceptible to nucleophilic attack. It can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines or reduced to an alcohol. The ester group is generally stable under neutral conditions.[8]

-

Bromine Substituent: The bromine atom at the C6 position is a versatile handle for synthetic transformations. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to further elaborate the molecular structure.

-

Stability: Isoquinoline derivatives are generally stable under normal laboratory conditions.[9] However, like many organic compounds, prolonged exposure to light, air, and high temperatures should be avoided to prevent degradation. It is recommended to store the compound in a cool, dry, and dark place.

Applications in Drug Discovery

The 6-bromoisoquinoline scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The presence of the bromine atom allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties. Isoquinoline-based compounds have been investigated for a multitude of therapeutic areas, and the functionalities present in Ethyl 6-bromoisoquinoline-1-carboxylate make it an attractive candidate for library synthesis and lead optimization in programs targeting, for example, kinases, phosphodiesterases, and other enzyme classes where heterocyclic scaffolds are known to be effective.

Conclusion

Ethyl 6-bromoisoquinoline-1-carboxylate is a promising heterocyclic building block for medicinal chemistry and drug discovery. While a complete experimental physicochemical profile is not yet publicly documented, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to fully characterize this compound. A thorough understanding of its properties, reactivity, and synthetic potential will undoubtedly facilitate its application in the development of novel and effective therapeutic agents.

References

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 19, 2026, from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 19, 2026, from [Link]

-

Special Issue: Heterocyclic Compounds: Synthesis, Characterization, and Validation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved January 19, 2026, from [Link]

-

Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18). MDPI. Retrieved January 19, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.

-

Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022, April 14). ACS Omega. Retrieved January 19, 2026, from [Link]

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024, November 8). Retrieved January 19, 2026, from [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 19, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library. Retrieved January 19, 2026, from [Link]

-

Isoquinoline. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]

- 4. 1020576-70-8|Ethyl 6-bromoisoquinoline-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. Isoquinoline-1-carboxylate Manufacturer & Supplier in China | Properties, Uses, Safety Data, High Purity | Buy Online [quinoline-thiophene.com]

- 9. chemimpex.com [chemimpex.com]

Ethyl 6-bromoisoquinoline-1-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Isoquinoline Core in Drug Discovery

The isoquinoline scaffold is a prominent heterocyclic framework that has consistently proven to be a "privileged structure" in medicinal chemistry. Its rigid, bicyclic aromatic nature provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1][2] Derivatives of isoquinoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This wide-ranging bioactivity has cemented the isoquinoline nucleus as a cornerstone in the design and synthesis of novel therapeutic agents.[5][6]

Within this important class of compounds, ethyl 6-bromoisoquinoline-1-carboxylate emerges as a particularly valuable and versatile building block. Its structure is strategically adorned with three key functional handles:

-

The Isoquinoline Core: The fundamental pharmacophore responsible for a wide array of biological activities.

-

The Bromo Group at the 6-position: An ideal handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[7]

-

The Ethyl Carboxylate at the 1-position: This group can be readily converted into other functionalities, such as amides, which are crucial for mimicking peptide bonds and forming key hydrogen bonding interactions with protein targets, notably in enzyme inhibitors.

This guide will provide a comprehensive overview of the synthesis, reactivity, and application of ethyl 6-bromoisoquinoline-1-carboxylate as a pivotal building block in the development of contemporary therapeutics, with a focus on its utility in crafting targeted inhibitors for kinases and poly(ADP-ribose) polymerase (PARP).

Synthesis of the Core Building Block

The efficient construction of the 6-bromoisoquinoline-1-carboxylate core is paramount to its utility. A robust and scalable synthesis can be achieved through a modification of the classical Pomeranz-Fritsch reaction.[8][9][10] This powerful transformation enables the construction of the isoquinoline ring system from readily available precursors.

A plausible and efficient synthetic route to ethyl 6-bromoisoquinoline-1-carboxylate is outlined below. This proposed synthesis is based on established chemical principles and analogous transformations reported in the literature for similar isoquinoline systems.[11]

Figure 1: Proposed synthetic workflow for ethyl 6-bromoisoquinoline-1-carboxylate.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of N-(4-bromobenzylidene)-2,2-diethoxyethanamine

To a solution of 4-bromobenzaldehyde (1.0 eq) in toluene, aminoacetaldehyde diethyl acetal (1.0 eq) is added. The mixture is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the toluene is removed under reduced pressure to yield the crude benzalaminoacetal intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromoisoquinoline

The crude benzalaminoacetal from the previous step is added dropwise to concentrated sulfuric acid at a controlled temperature. The reaction mixture is then heated to promote the cyclization and aromatization. After cooling, the mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH or NH4OH). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford 6-bromoisoquinoline.[11]

Step 3 & 4: Synthesis of Ethyl 6-bromoisoquinoline-1-carboxylate

To a solution of 6-bromoisoquinoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting solution is stirred at this temperature for 1 hour to ensure complete metalation at the C1 position. Ethyl chloroformate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 6-bromoisoquinoline-1-carboxylate.

Physicochemical and Spectroscopic Properties

| Property | Value |

| CAS Number | 1020576-70-8[12] |

| Molecular Formula | C12H10BrNO2[12] |

| Molecular Weight | 280.12 g/mol [12] |

| Appearance | Off-white to light brown solid |

| Storage | Sealed in dry, 2-8°C[12] |

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the isoquinoline core, a quartet for the -OCH₂- group of the ethyl ester, and a triplet for the -CH₃ group. The protons on the brominated benzene ring will be influenced by the bromine substituent.

-

¹³C NMR: The spectrum would display signals for all 12 carbon atoms, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the ethyl group carbons.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic system, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Reactivity and Application as a Medicinal Chemistry Building Block

The true synthetic power of ethyl 6-bromoisoquinoline-1-carboxylate lies in the orthogonal reactivity of its bromo and ester functionalities. The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the ester at the 1-position can be readily modified, most commonly to an amide.

Figure 2: Key synthetic transformations of ethyl 6-bromoisoquinoline-1-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position is a versatile handle for introducing molecular diversity. Standard palladium-catalyzed cross-coupling reactions can be reliably employed.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing the introduction of various aryl and heteroaryl groups.[14][15] This is particularly useful for extending the scaffold to interact with different pockets of a target protein.

Exemplary Protocol (adapted from related systems): [7]

-

To a reaction vial, add ethyl 6-bromoisoquinoline-1-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

-

Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[9][16][17] This reaction allows for the introduction of a wide range of primary and secondary amines, which can act as hydrogen bond donors or acceptors, or as points for further diversification.

Exemplary Protocol (adapted from related systems): [7]

-

To a reaction vial, add ethyl 6-bromoisoquinoline-1-carboxylate (1.0 mmol), the desired amine (1.2 mmol), a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos or SPhos, 0.02-0.05 mmol Pd), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

-

Evacuate and backfill the vial with an inert gas.

-

Add an anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture (typically 80-110 °C) and stir until completion (monitored by TLC or LC-MS).

-

After cooling, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne.[2][18][19] The resulting alkynyl group can serve as a rigid linker or be further elaborated.

Exemplary Protocol (adapted from related systems): [8]

-

To a dry Schlenk flask under an inert atmosphere, add ethyl 6-bromoisoquinoline-1-carboxylate (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

-

Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Modification of the Ethyl Carboxylate Group

The ethyl ester at the C1 position is a versatile precursor to the carboxamide functionality, a common feature in many enzyme inhibitors. This transformation is typically a two-step process involving hydrolysis of the ester followed by amide bond formation.

Exemplary Protocol:

-

Hydrolysis: Dissolve ethyl 6-bromoisoquinoline-1-carboxylate in a mixture of THF and water. Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 6-bromoisoquinoline-1-carboxylic acid.

-

Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent like DMF, add an amide coupling reagent such as EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes, then add the desired primary or secondary amine (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature overnight. Perform an aqueous work-up and purify by column chromatography to yield the desired carboxamide.

Case Study: Application in the Design of PARP and Kinase Inhibitors

The isoquinoline-1-carboxamide scaffold is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[20][21] PARP inhibitors are a clinically successful class of anticancer drugs that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[22] The carboxamide group is crucial as it mimics the nicotinamide moiety of the natural PARP substrate, NAD+, forming key hydrogen bonds in the enzyme's active site.

While no direct synthesis of a named PARP inhibitor starting from ethyl 6-bromoisoquinoline-1-carboxylate was found in the searched literature, its utility can be confidently projected. By first converting the ethyl ester to a primary carboxamide, the resulting 6-bromoisoquinoline-1-carboxamide becomes a direct precursor for diversification via the cross-coupling reactions described above.

Figure 3: A prospective synthetic route to PARP inhibitor scaffolds.

Similarly, the isoquinoline core is frequently found in kinase inhibitors.[7][23] Kinases are a major class of drug targets in oncology and inflammatory diseases. The ability to introduce diverse substituents at the C6 position via cross-coupling allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity against specific kinases. For instance, a Suzuki coupling could introduce a substituted phenyl ring, while a Buchwald-Hartwig amination could install a side chain designed to interact with the solvent-exposed region of the kinase active site.

Conclusion

Ethyl 6-bromoisoquinoline-1-carboxylate is a high-potential building block for medicinal chemistry, offering a robust and strategically functionalized isoquinoline scaffold. Its true value is realized through the sequential and selective manipulation of its bromo and ester groups. The C6-bromo moiety provides a reliable entry point for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse compound libraries. Concurrently, the C1-ester serves as a convenient precursor to the critical carboxamide functionality, a key pharmacophoric element in many enzyme inhibitors, particularly for the PARP family. While direct, published examples of its use are emerging, the established reactivity of analogous systems and the proven importance of the resulting scaffolds in clinically relevant targets like PARP and kinases underscore its significant potential. This guide provides the foundational knowledge and strategic synthetic pathways for researchers to confidently incorporate ethyl 6-bromoisoquinoline-1-carboxylate into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

-

Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Isoquinoline derivatives and its medicinal activity. ResearchGate. [Link]

-

Pomeranz-Fritsch Reaction. Merck Index. [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Pomeranz–Fritsch reaction. Wikipedia. [Link]

-

The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]

-

5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2). PubMed. [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed Central. [Link]

-

Structures of PARP inhibitors: 1,5-isoquinolinediol (A) and 3-aminobenzamide (B). ResearchGate. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

-

Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. [Link]

-

Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI. [Link]

-

Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. [Link]

-

Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]

-

A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers. [Link]

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. 1020576-70-8|Ethyl 6-bromoisoquinoline-1-carboxylate|BLD Pharm [bldpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 22. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib | MDPI [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data (NMR, IR, MS) of Ethyl 6-bromoisoquinoline-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 6-bromoisoquinoline-1-carboxylate

The isoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the C-6 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The ethyl carboxylate group at the C-1 position, adjacent to the heterocyclic nitrogen, significantly influences the molecule's electronic properties and provides a site for further derivatization.

Accurate structural confirmation is paramount in any synthetic workflow. This guide is designed to serve as a reference for researchers, providing a detailed breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of the title compound.

Molecular Structure and Numbering

A clear understanding of the molecular geometry is the foundation for spectroscopic assignment. The structure and atom numbering scheme for Ethyl 6-bromoisoquinoline-1-carboxylate are presented below.

Caption: Molecular structure of Ethyl 6-bromoisoquinoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the known effects of substituents on aromatic systems, with particular attention to the influence of the electronegative nitrogen and bromine atoms, and the electron-withdrawing ester group.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline core and the aliphatic protons of the ethyl ester group. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-3 | 8.5 - 8.7 | d | J3,4 = 5.5 - 6.0 | 1H | Downfield shift due to proximity to the electronegative nitrogen atom. |

| H-4 | 7.6 - 7.8 | d | J4,3 = 5.5 - 6.0 | 1H | Coupled to H-3. |

| H-5 | 8.1 - 8.3 | d | J5,7 = ~2.0 | 1H | Deshielded by the peri-effect of the C-1 ester group; appears as a narrow doublet or singlet-like peak due to small meta coupling. |

| H-7 | 7.8 - 8.0 | dd | J7,8 = 8.5 - 9.0, J7,5 = ~2.0 | 1H | Shows ortho coupling to H-8 and meta coupling to H-5. |

| H-8 | 7.9 - 8.1 | d | J8,7 = 8.5 - 9.0 | 1H | Ortho-coupled to H-7. |

| -OCH₂CH₃ | 4.4 - 4.6 | q | J = ~7.1 | 2H | Protons of the methylene group, deshielded by the adjacent oxygen atom and split by the methyl protons. |

| -OCH₂CH₃ | 1.4 - 1.6 | t | J = ~7.1 | 3H | Protons of the terminal methyl group, split into a triplet by the methylene protons. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | 165 - 168 | Typical range for an ester carbonyl carbon. |

| C-1 | 148 - 152 | Carbon adjacent to nitrogen and bearing the ester group, significantly deshielded. |

| C-3 | 142 - 145 | Carbon adjacent to nitrogen, deshielded. |

| C-4 | 121 - 124 | Aromatic CH carbon. |

| C-4a | 127 - 130 | Bridgehead carbon. |

| C-5 | 129 - 132 | Aromatic CH carbon. |

| C-6 | 120 - 123 | Carbon bearing the bromine atom (C-Br bond). |

| C-7 | 133 - 136 | Aromatic CH carbon. |

| C-8 | 128 - 131 | Aromatic CH carbon. |

| C-8a | 136 - 139 | Bridgehead carbon adjacent to nitrogen. |

| -OCH₂CH₃ | 61 - 63 | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This methodology is standard for small molecule characterization.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis of a small organic molecule.

-

Sample Preparation : Accurately weigh 5-10 mg of Ethyl 6-bromoisoquinoline-1-carboxylate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference.

-

Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapidly confirming the presence of key structural motifs.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |

| 2980 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~1725 | C=O stretch | Ester | Strong |

| 1600 - 1450 | C=C and C=N stretch | Aromatic/Heteroaromatic Ring | Medium-Strong |

| 1250 - 1100 | C-O stretch | Ester | Strong |

| 1100 - 1000 | C-Br stretch | Aryl Bromide | Medium |

| 900 - 675 | C-H bend | Aromatic (out-of-plane) | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid samples.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount of the solid Ethyl 6-bromoisoquinoline-1-carboxylate powder directly onto the ATR crystal.

-

Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrum Data

The molecular formula of Ethyl 6-bromoisoquinoline-1-carboxylate is C₁₂H₁₀BrNO₂. The presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Weight : 280.12 g/mol

-

Predicted Molecular Ion (M⁺˙) : An intense doublet of peaks at m/z 279 (for C₁₂H₁₀⁷⁹BrNO₂) and m/z 281 (for C₁₂H₁₀⁸¹BrNO₂) with nearly equal intensity (1:1 ratio) is expected.

Predicted Fragmentation Pathway

The fragmentation is predicted to be driven by the lability of the ester group and the stability of the aromatic isoquinoline ring.

Caption: Predicted major fragmentation pathways for Ethyl 6-bromoisoquinoline-1-carboxylate.

-

Loss of the Ethoxy Radical : A primary fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This would produce a prominent acylium ion at m/z 234/236 .

-

Loss of the Carboethoxy Radical : Cleavage of the C-C bond between the isoquinoline ring and the carbonyl group would result in the loss of the •COOCH₂CH₃ radical (73 Da), yielding the 6-bromoisoquinoline cation at m/z 206/208 .

-

Loss of Bromine : Loss of a bromine radical (•Br, 79/81 Da) from the molecular ion would produce a fragment at m/z 200 .

Experimental Protocol for MS Data Acquisition (EI)

Electron Ionization (EI) is a standard method for analyzing relatively stable, volatile small molecules.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragments.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of Ethyl 6-bromoisoquinoline-1-carboxylate. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are grounded in fundamental spectroscopic principles and comparison with analogous structures. The provided protocols for data acquisition represent standard, reliable methods in the field of chemical analysis. Researchers can use this guide to anticipate the spectral features of their synthesized material, aiding in the confirmation of its identity and purity.

References

Note: As specific experimental data for the title compound is not available in the cited literature, these references are provided to support the principles of spectroscopic interpretation and provide data for related structural motifs.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. (A foundational text for spectroscopic principles).

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014. (A comprehensive guide to interpreting spectra).

-

Pradeep, P. et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o30–o31. Available at: [Link]

-

Georg Thieme Verlag. (2008). Product Class 5: Isoquinolines. Science of Synthesis, 15, 667-868. Available at: [Link]

-

NIST Chemistry WebBook. Isoquinoline. [Online] Available at: [Link]

The Isoquinoline Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of naturally occurring alkaloids and synthetically accessible derivatives has established it as a "privileged structure" in drug discovery.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities inherent to the isoquinoline core. We will delve into the key therapeutic areas where isoquinoline-based compounds have demonstrated significant promise, elucidating their mechanisms of action, summarizing critical quantitative data, and providing detailed experimental and synthetic protocols. This document is intended to serve as a robust resource for researchers actively engaged in the design and development of novel therapeutics built upon this versatile chemical framework.

The Isoquinoline Scaffold: A Foundation for Diverse Pharmacology

The unique structural and electronic properties of the isoquinoline ring system make it an ideal template for molecular recognition by a wide range of biological targets.[4] The nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the fused aromatic system allows for π-π stacking and hydrophobic interactions.[4] This inherent versatility has been exploited by nature and chemists alike to generate a rich diversity of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[5][6]

Biosynthesis and Natural Occurrence

In nature, isoquinoline alkaloids are typically biosynthesized from the amino acid tyrosine.[4] A key biosynthetic step is the Pictet-Spengler reaction, where a β-arylethylamine, such as dopamine, condenses with an aldehyde or keto acid to form a tetrahydroisoquinoline, which then serves as a precursor to a vast array of more complex alkaloids.[4] Prominent examples of naturally occurring isoquinoline alkaloids with significant medicinal applications include morphine, an opioid analgesic; berberine, an antimicrobial and anticancer agent; and emetine, an antiprotozoal drug.[4][7]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a major focus of isoquinoline-related research. These compounds have been shown to interfere with multiple facets of cancer cell biology, including proliferation, survival, and metastasis.[8][9]

Mechanisms of Anticancer Action

Isoquinoline derivatives exert their anticancer effects through a variety of mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Many isoquinoline alkaloids can intercalate into the DNA double helix, disrupting DNA replication and transcription.[5] Some, like certain lamellarin derivatives, are potent inhibitors of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.[10]

-

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism of action is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[5][8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

-

Inhibition of Signaling Pathways: Isoquinoline-based compounds have been shown to target critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1]

Below is a diagram illustrating the multifaceted anticancer mechanisms of isoquinoline derivatives.

Caption: Anticancer mechanisms of isoquinoline compounds.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of isoquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sanguinarine | A375 (Melanoma) | 0.11 - 0.54 | [6] |

| Chelerythrine | A375 (Melanoma) | 0.14 - 0.46 | [6] |

| Lamellarin D | Various | 0.038 - 0.110 | [10] |

| Aromoline | D614G (SARS-CoV-2 Pseudovirus) | 0.47 | [4] |

| THIQ-oxime hybrid 15c | MCF-7 (Breast) | 7 | [11] |

| THIQ-oxime hybrid 15b | MDA-MB-231 (Breast) | 22 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound and incubate for the desired exposure period.[12]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3][12]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][12]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 540-590 nm.[2][13]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Isoquinoline alkaloids, particularly berberine, have long been recognized for their broad-spectrum antimicrobial properties.[7][14]

Mechanisms of Antimicrobial Action

Isoquinoline derivatives employ a multi-pronged attack against microbial pathogens:

-

Cell Wall and Membrane Disruption: Berberine has been shown to damage the bacterial cell wall and membrane, leading to leakage of intracellular contents and cell death.[7][15]

-

Inhibition of Nucleic Acid and Protein Synthesis: These compounds can interfere with the synthesis of essential macromolecules like DNA and proteins.[7]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Berberine has been shown to inhibit biofilm formation in various bacteria.[14]

-

Inhibition of Cell Division: Some isoquinoline derivatives can inhibit key proteins involved in bacterial cell division, such as FtsZ.[16]

The following diagram illustrates the antimicrobial mechanisms of berberine.

Caption: Antimicrobial mechanisms of berberine.

Antiviral and Anti-inflammatory Activities

Several isoquinoline alkaloids have demonstrated promising antiviral and anti-inflammatory activities.[17][18] These dual activities are particularly relevant for treating viral infections that are often accompanied by a significant inflammatory response.

Mechanisms of Action

-

Antiviral Mechanisms: Isoquinoline alkaloids can interfere with various stages of the viral life cycle, including viral entry, replication, and egress.[18] They have been shown to modulate signaling pathways crucial for viral replication, such as the NF-κB and MAPK/ERK pathways.[18][19]

-

Anti-inflammatory Mechanisms: The anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory signaling pathways like NF-κB.[20][21] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[19][20]

The diagram below depicts the interplay between the antiviral and anti-inflammatory actions of isoquinoline compounds.

Caption: Antiviral and anti-inflammatory pathways.

Neuropharmacological Effects

Tetrahydroisoquinolines (THIQs) are a class of isoquinoline derivatives with significant effects on the central nervous system.[22] Some endogenous THIQs have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[22][23]

Mechanisms of Neurotoxicity and Neuroprotection

-

Dopaminergic Neurotoxicity: Certain THIQs, such as tetrahydropapaveroline (THP), can be neurotoxic. THP is formed from the condensation of dopamine and can undergo oxidation to produce reactive oxygen species, leading to neuronal cell death.[22][24]

-

Enzyme Inhibition: Some THIQs can inhibit key enzymes in neurotransmitter metabolism. For example, N-methyl-norsalsolinol can inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[25]

-

Receptor Modulation: THIQ derivatives can also act as modulators of various neurotransmitter receptors, including dopamine receptors.[26]

Synthesis of the Isoquinoline Core

The construction of the isoquinoline scaffold is a well-established area of organic synthesis, with several named reactions being cornerstones of the field.

Bischler-Napieralski Reaction

This reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[27][28]

Experimental Protocol:

-

Reactant Preparation: A solution of a β-arylethylamide is prepared in a suitable solvent (e.g., toluene or acetonitrile).

-

Dehydrating Agent: A dehydrating agent, most commonly phosphorus oxychloride (POCl₃), is added to the solution.[27][29]

-

Reflux: The reaction mixture is heated to reflux for several hours.[30]

-

Workup: The reaction is quenched, and the product is extracted and purified by crystallization or chromatography.

The following diagram outlines the workflow for the Bischler-Napieralski reaction.

Caption: Bischler-Napieralski reaction workflow.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[31][32]

Experimental Protocol:

-

Reactant Mixing: A β-arylethylamine and a carbonyl compound are dissolved in a suitable solvent.

-

Acid Catalysis: The reaction is typically carried out under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid).[33]

-

Reaction Time: The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

Isolation: The product is isolated by precipitation or extraction and purified.

Conclusion and Future Perspectives

The isoquinoline core structure continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility and the diverse array of biological activities associated with its derivatives ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent isoquinoline-based compounds through a deeper understanding of their structure-activity relationships and mechanisms of action. The application of modern synthetic methodologies will undoubtedly lead to the discovery of new and innovative isoquinoline derivatives with improved pharmacological profiles.

References

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PubMed Central. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). PubMed. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Antibacterial activity and mechanism of berberine against Streptococcus agalactiae. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Possible modes of anticancer action of isoquinoline-based compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). (n.d.). Semantic Scholar. Retrieved from [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (n.d.). Koreascience. Retrieved from [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). Scilit. Retrieved from [Link]

-

Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (n.d.). MDPI. Retrieved from [Link]

-

Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (n.d.). MDPI. Retrieved from [Link]

-

A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. (2022). PubMed Central. Retrieved from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PubMed Central. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). ACS Publications. Retrieved from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). SRUC, Scotland's Rural College. Retrieved from [Link]

-

In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients. (2022). PubMed Central. Retrieved from [Link]

-

Bischler-Napieralski Reaction. (2025). J&K Scientific LLC. Retrieved from [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. (n.d.). Frontiers. Retrieved from [Link]

-

Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). OUCI. Retrieved from [Link]

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). PubMed. Retrieved from [Link]

-

Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies. (2025). PubMed Central. Retrieved from [Link]

-

Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved from [Link]

-

In vitro antimicrobial activity and mechanism of berberine. (2022). Dove Medical Press. Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed Central. Retrieved from [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (n.d.). PubMed Central. Retrieved from [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PubMed Central. Retrieved from [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. (2013). PubMed. Retrieved from [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (n.d.). OUCI. Retrieved from [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central. Retrieved from [Link]

-

Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. (2010). PubMed. Retrieved from [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. Retrieved from [Link]

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. Retrieved from [Link]

-

Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Dose-response cytotoxicity curves with IC 50 values determined for... (n.d.). ResearchGate. Retrieved from [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. (2025). ResearchGate. Retrieved from [Link]

-

Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines. (n.d.). PubMed. Retrieved from [Link]

-

Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. clyte.tech [clyte.tech]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity and mechanism of berberine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Exploring the Role of Berberine as a Molecular Disruptor in Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 20. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 21. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 28. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 29. Bischler-Napieralski Reaction [organic-chemistry.org]

- 30. grokipedia.com [grokipedia.com]

- 31. organicreactions.org [organicreactions.org]

- 32. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 33. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

The Chemical Reactivity of the Bromine Atom on the Isoquinoline Ring: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Bromoisoquinolines in Medicinal Chemistry